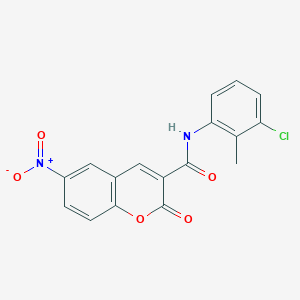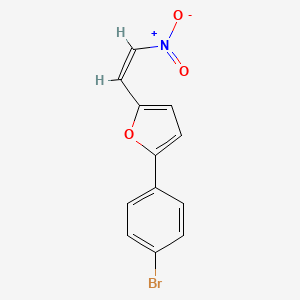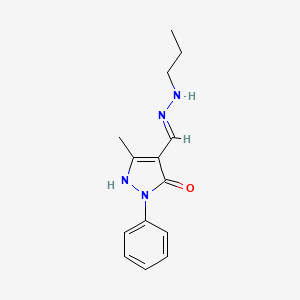![molecular formula C21H32N2O2 B6126028 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane, also known as Lu AE58054, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain.
Mecanismo De Acción
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a selective antagonist of the 5-HT6 receptor, which means that it blocks the activity of this receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. This compound AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease by blocking the activity of the 5-HT6 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound AE58054 have been studied extensively in animal models. It has been shown to improve cognitive function by blocking the activity of the 5-HT6 receptor in the brain. This compound AE58054 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, this compound AE58054 has been shown to have antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its selectivity for the 5-HT6 receptor, which means that it has fewer off-target effects than other compounds that target this receptor. This makes it a valuable tool for studying the role of the 5-HT6 receptor in cognitive function and other physiological processes. However, one limitation of this compound AE58054 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain.
Direcciones Futuras
There are several future directions for research on 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054. One area of interest is in the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is in the evaluation of this compound AE58054 as a potential treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound AE58054 and its effects on cognitive function and other physiological processes.
Conclusion:
This compound AE58054 is a novel compound that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. Its selective activity at the 5-HT6 receptor makes it a valuable tool for studying the role of this receptor in cognitive function and other physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound AE58054 and to develop more potent and selective 5-HT6 receptor antagonists.
Métodos De Síntesis
The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 involves several steps, including the reaction of 2-aminopyridine with 2-chloroethylcyclohexane, followed by the reaction of the resulting compound with 3-furoic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound AE58054 has been described in detail in several research articles, and it has been shown to be a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. This compound AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to evaluate its efficacy in humans.
Propiedades
IUPAC Name |
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c24-20(19-8-14-25-15-19)23-13-10-21(17-23)9-4-11-22(16-21)12-7-18-5-2-1-3-6-18/h8,14-15,18H,1-7,9-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTWUOSCXOZEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)
